molecular formula C8H13ClN2 B12286284 (R)-2-(1-aminoethyl)anilinehydrochloride

(R)-2-(1-aminoethyl)anilinehydrochloride

Cat. No.: B12286284
M. Wt: 172.65 g/mol
InChI Key: RKANXCBIYKNWEL-UHFFFAOYSA-N
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Description

®-2-(1-aminoethyl)anilinehydrochloride is a chiral amine hydrochloride salt. It is a valuable compound in organic synthesis due to its ability to act as a bifunctional reagent. This compound is often used in the preparation of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-aminoethyl)anilinehydrochloride typically involves the asymmetric reduction of a precursor ketone or imine. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-aminoethyl)anilinehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-aminoethyl)anilinehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving ®-2-(1-aminoethyl)anilinehydrochloride often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various substituted anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

®-2-(1-aminoethyl)anilinehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which ®-2-(1-aminoethyl)anilinehydrochloride exerts its effects involves its interaction with specific molecular targets. In enzymatic reactions, it forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-aminoethyl)aniline dihydrochloride
  • ®-(+)-1-(1-naphthyl)ethylamine

Uniqueness

®-2-(1-aminoethyl)anilinehydrochloride is unique due to its specific chiral configuration and its ability to act as a bifunctional reagent. This makes it particularly valuable in asymmetric synthesis and in the preparation of chiral pharmaceuticals .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-(1-aminoethyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H

InChI Key

RKANXCBIYKNWEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1N)N.Cl

Origin of Product

United States

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